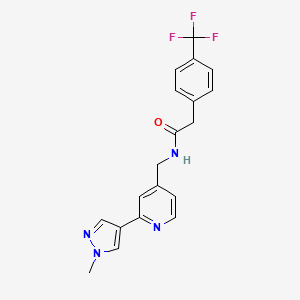

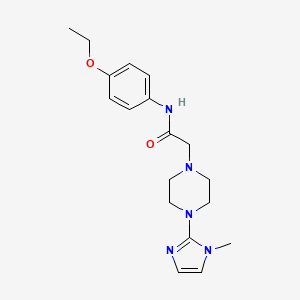

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of pyrazole and quinazolinone. Pyrazoles are a class of organic compounds with the formula C3N2H4. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms . Quinazolinones are a class of organic compounds containing a quinazoline moiety substituted by one oxo group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring and a quinazolinone ring. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the quinazolinone ring is a fused ring system with a benzene ring and a 2-oxo-1,3-diazine ring .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . Quinazolinones can also undergo a variety of reactions, including reactions at the carbonyl group and the nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific substituents present on the pyrazole and quinazolinone rings. In general, pyrazoles are relatively stable compounds that are resistant to oxidation and reduction . Quinazolinones are also relatively stable, but they can undergo hydrolysis under acidic or basic conditions .Wissenschaftliche Forschungsanwendungen

Antitumor and Antifungal Activities

Research on quinazolinone derivatives, which share structural similarities with the specified compound, has demonstrated potential antitumor and antifungal activities. These compounds have been synthesized incorporating various biologically active moieties, and some showed high to moderate activity towards cells and significant activity against Aspergillus ochraceus, a fungal species, suggesting potential for development as antitumor and antifungal agents (El-Bayouki et al., 2011).

Antimicrobial Properties

Pyrazole derivatives containing quinoline and other heterocyclic systems have been investigated for their antimicrobial properties. Studies have synthesized novel compounds demonstrating significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against pathogens like Aspergillus niger, highlighting their potential as antimicrobial agents (Raju et al., 2016).

Anticancer Activity

Novel oxazole derivatives with structural features similar to the compound of interest have shown strong inhibitory activities against cancer cell lines, such as human prostate and epidermoid carcinoma cancer cells. These findings underscore the potential of such compounds in cancer therapy (Liu et al., 2009).

Synthesis of Anti-cancer Drugs

The compound serves as a key intermediate in the synthesis of anti-cancer drugs, particularly those inhibiting thymidylate synthase. This role highlights its significance in the development of new therapeutic agents (Sheng-li, 2004).

Development of Broad Spectrum Antitumor Agents

Research on 3-benzyl-substituted-4(3H)-quinazolinones, which are structurally related to the specified compound, has led to the identification of analogues with broad-spectrum antitumor activity. These compounds have shown to be more potent than the positive control 5-FU, indicating their potential as effective antitumor agents (Al-Suwaidan et al., 2016).

Wirkmechanismus

The mechanism of action of this compound would depend on its intended use. For example, some pyrazole derivatives are used as pesticides, where they act as inhibitors of the enzyme nitric oxide synthase . Some quinazolinone derivatives are used as anticancer drugs, where they inhibit the enzyme topoisomerase .

Safety and Hazards

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. For example, if it is intended to be used as a drug, further studies could be conducted to optimize its structure for better efficacy and safety . If it is intended to be used as a pesticide, further studies could be conducted to assess its environmental impact and develop methods for its safe use .

Eigenschaften

IUPAC Name |

2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl]-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-10-8-11(2)21(19-10)16-18-13-7-5-4-6-12(13)15(23)20(16)9-14(22)17-3/h8H,4-7,9H2,1-3H3,(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEVTYBGIMEPTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)NC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2777819.png)

![tert-butyl N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}carbamate](/img/structure/B2777821.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2777822.png)

![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2777824.png)

![3-(benzenesulfonyl)-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2777829.png)

![5-chloro-2-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2777831.png)

![5-Ethyl-2-[1-(pyridin-3-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2777832.png)